molecular formula C15H13FO3 B8130763 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid

5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid

Cat. No.: B8130763
M. Wt: 260.26 g/mol
InChI Key: LHKRRSAYXPTHOH-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid is a benzoic acid derivative with a benzyloxy group at position 5, a fluorine atom at position 4, and a methyl group at position 2.

Properties

IUPAC Name

4-fluoro-2-methyl-5-phenylmethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-10-7-13(16)14(8-12(10)15(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKRRSAYXPTHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Fluoro-2-methylbenzoic Acid

The foundational intermediate, 4-fluoro-2-methylbenzoic acid, is synthesized via Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride under Lewis acid catalysis (AlCl₃, 0–10°C). This produces a mixture of 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone (76%) and its para isomer (23%), which are hydrolyzed under basic conditions (30% NaOH) to yield the carboxylic acid isomers. Recrystallization in toluene isolates the target isomer with 61% yield and 98.5% purity.

Methyl Ester Protection

To prevent side reactions during subsequent steps, the carboxylic acid is protected as its methyl ester using thionyl chloride in methanol (reflux, 3 h):

4-Fluoro-2-methylbenzoic acidSOCl2,MeOHMethyl 4-fluoro-2-methylbenzoate\text{4-Fluoro-2-methylbenzoic acid} \xrightarrow{\text{SOCl}_2, \text{MeOH}} \text{Methyl 4-fluoro-2-methylbenzoate}

This step achieves near-quantitative conversion, with the ester group serving as a meta-director for subsequent electrophilic substitutions.

Regioselective Introduction of the Benzyloxy Group

Nitration and Reduction to Aminophenol

Nitration of methyl 4-fluoro-2-methylbenzoate with fuming HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at position 5, guided by the ester's meta-directing effect and the methyl group's ortho/para influence. Reduction of the nitro group employs catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 12 h) to yield methyl 5-amino-4-fluoro-2-methylbenzoate .

Diazotization and Hydrolysis

Treatment of the amine with NaNO₂/HCl (0–5°C) generates a diazonium intermediate, which undergoes hydrolysis in dilute H₂SO₄ (70°C, 2 h) to produce methyl 5-hydroxy-4-fluoro-2-methylbenzoate :

5-Amino intermediateNaNO2/HClDiazonium saltH2O5-Hydroxy derivative\text{5-Amino intermediate} \xrightarrow{\text{NaNO}2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{H}2\text{O}} \text{5-Hydroxy derivative}

Benzylation Under Mitsunobu Conditions

The phenolic hydroxyl group is benzylated using benzyl alcohol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to rt, 12 h). This method avoids base-mediated side reactions and achieves >85% yield:

5-Hydroxy esterBnOH, DIAD, PPh₃Methyl 5-(benzyloxy)-4-fluoro-2-methylbenzoate\text{5-Hydroxy ester} \xrightarrow{\text{BnOH, DIAD, PPh₃}} \text{Methyl 5-(benzyloxy)-4-fluoro-2-methylbenzoate}

Ester Hydrolysis and Final Product Isolation

Saponification of the methyl ester with aqueous NaOH (1M, reflux, 4 h) quantitatively regenerates the carboxylic acid:

Methyl esterNaOH5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid\text{Methyl ester} \xrightarrow{\text{NaOH}} \text{5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid}

Purification via recrystallization from ethyl acetate/hexane affords the final product with 89% purity (HPLC) and <1% residual solvent (GC-MS).

Alternative Routes and Comparative Analysis

Halogen Exchange from 5-Chloro Precursors

Adapting methods from benzoxazinone synthesis, 5-chloro-4-fluoro-2-methylbenzoic acid undergoes nucleophilic aromatic substitution with benzyloxide ions (KOBn, DMF, 120°C, 24 h). However, this route suffers from low yields (<30%) due to competing hydrolysis and requires high-pressure conditions.

Radical Bromination and Ullmann Coupling

A radical bromination at position 5 (NBS, AIBN, CCl₄, 70°C) followed by Ullmann-type coupling with benzyl alcohol (CuI, phenanthroline, K₃PO₄, DMSO, 100°C) provides moderate yields (55–60%) but introduces copper residues requiring extensive purification.

Industrial Scalability and Process Optimization

The Friedel-Crafts/Mitsunobu route demonstrates the best scalability, with key advantages:

  • Cost efficiency : m-Fluorotoluene and trichloroacetyl chloride are commodity chemicals.

  • Minimal cryogenic requirements : Reactions proceed at 0–10°C, avoiding energy-intensive ultralow temperatures.

  • High atom economy : Mitsunobu conditions utilize stoichiometric benzyl alcohol without generating halogenated byproducts.

Process intensification strategies include:

  • Continuous-flow nitration to enhance safety and regioselectivity.

  • Enzymatic ester hydrolysis using lipases for greener saponification.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₃H₁₁F O₂
Molecular Weight: 220.23 g/mol
Structural Features: The compound features a benzyloxy group and a fluorine atom, which enhance its reactivity and biological activity.

Scientific Research Applications

5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid has several applications across different scientific domains:

Organic Synthesis

  • Intermediate in Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the benzyloxy group allows for various substitution reactions, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry

  • Drug Development: The compound has been explored for its potential as an active pharmaceutical ingredient (API). Its unique structural features make it suitable for developing new drug candidates targeting various diseases.
  • Anticancer Research: Preliminary studies suggest that it may exhibit anticancer properties by interacting with specific cellular pathways, although further research is needed to confirm these effects.

Biological Studies

  • Enzyme Interaction Studies: It is utilized to study enzyme interactions, particularly in metabolic pathways. The fluorine atom can enhance binding affinity to enzyme active sites.
  • Antimicrobial Activity: Research indicates that this compound possesses antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound showed promising results against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Enzyme Inhibition

In vitro studies revealed that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition could have implications for drug design targeting metabolic disorders, showcasing its potential utility in therapeutic applications.

Case Study 3: Preclinical Trials

Ongoing research focuses on evaluating the pharmacokinetics and pharmacodynamics of this compound in animal models. Initial findings suggest favorable absorption and distribution characteristics, warranting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group enhances its binding affinity to hydrophobic pockets, while the fluorine atom increases its metabolic stability. The compound can modulate specific biochemical pathways by inhibiting or activating target proteins .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-(Benzyloxy)-2-fluorobenzeneboronic acid (CAS 133057-83-7, ):
    This boronic acid analog shares benzyloxy and fluoro substituents but lacks the carboxylic acid and methyl groups. Boronic acids are pivotal in Suzuki-Miyaura couplings, highlighting divergent reactivity compared to benzoic acids. The absence of a carboxylic acid reduces hydrogen-bonding capacity and acidity .

  • 2-Fluoro-5-methoxybenzoic acid (, Item 15):
    Replacing benzyloxy (lipophilic) with methoxy (electron-donating) at position 5 decreases lipophilicity and alters electronic effects. Methoxy groups reduce acidity (higher pKa) compared to benzyloxy, impacting solubility and interaction with biological targets .

  • This substitution enhances solubility in acidic environments and modifies binding interactions in drug design .

Functional Group Variations

  • 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid ():
    The nitro group is strongly electron-withdrawing, increasing the carboxylic acid’s acidity (lower pKa) compared to the methyl group in the original compound. Nitro groups also offer pathways for reduction to amines, enabling further derivatization .

  • 5-Fluoro-2-methoxybenzaldehyde (CAS 19415-51-1, ):
    The aldehyde group replaces the carboxylic acid, shifting reactivity toward nucleophilic addition rather than acid-base interactions. This analog’s lower molecular weight and altered polarity affect its applications in synthesis .

Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) Key Properties
5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid 5-OBn, 4-F, 2-Me ~274.3 (estimated) High lipophilicity, moderate acidity
4-Amino-2-fluoro-5-methoxybenzoic acid 4-NH2, 5-OMe, 2-F 199.16 Basic amino group, enhanced solubility
2-Fluoro-5-methoxybenzoic acid 5-OMe, 2-F 170.13 Lower acidity, polar
4-(Benzyloxy)-2-fluorobenzeneboronic acid 4-OBn, 2-F, B(OH)2 260.09 Boronic acid reactivity, Suzuki coupling

Biological Activity

5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may act as an inhibitor or modulator of various enzymes or receptors, influencing biochemical pathways relevant to disease processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to specific receptors, altering cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Studies have shown that this compound can reduce inflammation markers in vitro. For example, it was found to inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Anticancer Activity

In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. It appears to induce apoptosis through caspase activation and disrupt microtubule assembly at concentrations around 20 μM .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. This activity may be linked to its structural features that facilitate interaction with bacterial membranes.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory effects of the compound in vitro.
    • Findings : Significant reduction in TNF-alpha levels was observed at concentrations of 10 μM, indicating a dose-dependent response .
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on MDA-MB-231 breast cancer cells.
    • Findings : The compound exhibited IC50 values below 10 μM, with morphological changes indicative of apoptosis at higher concentrations .
  • Antimicrobial Evaluation :
    • Objective : To determine the antimicrobial efficacy against E. coli and S. aureus.
    • Findings : Minimum inhibitory concentrations (MIC) were recorded at 50 μg/mL for both strains, suggesting moderate antibacterial activity .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
4-Fluorobenzoic AcidFluorine substituentModerate anti-inflammatory
Benzyloxyacetic AcidLacks fluorineLower anticancer activity
5-Bromo-2-methylbenzoic AcidBromine substituentHigher cytotoxicity

Q & A

Q. What are the common synthetic routes for 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid, and how can researchers evaluate their efficiency?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoic acid scaffold. A typical route involves:
  • Fluorination : Electrophilic aromatic substitution (EAS) using fluorinating agents like Selectfluor® at the para position .
  • Benzyloxy Protection : Introduction of the benzyloxy group via nucleophilic substitution or Mitsunobu reaction (e.g., using benzyl alcohol and diethyl azodicarboxylate) .
  • Methylation : Alkylation at the ortho position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Efficiency Metrics : Monitor yields at each step using HPLC (≥98% purity criteria, as in and ) and characterize intermediates via 1^1H/13^{13}C NMR (e.g., δ 7.3–7.5 ppm for benzyl protons, δ 165–170 ppm for carboxylic acid carbonyl) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR Analysis :
  • 1^1H NMR: Look for a singlet at δ 2.5–2.7 ppm (methyl group), a triplet for the benzyloxy CH₂ (δ 4.8–5.1 ppm), and aromatic protons split by fluorine coupling (e.g., meta-fluorine splitting at δ 7.1–7.3 ppm) .
  • 19^{19}F NMR: A single peak near δ -110 ppm (aromatic fluorine) .
  • Mass Spectrometry : ESI-MS should show [M-H]⁻ at m/z 288.1 (calculated for C₁₅H₁₂FO₃) .
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time should match a reference standard (if available) .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Liquid-Liquid Extraction : Separate acidic components using NaHCO₃ (aqueous) and ethyl acetate (organic phase) .
  • Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane:ethyl acetate = 3:1 to 1:1) to resolve benzyloxy-protected intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals (≥97% by HPLC, as in ) .

Advanced Research Questions

Q. How does the benzyloxy group influence the electronic and steric properties of this compound in further derivatization reactions?

  • Methodological Answer :
  • Electronic Effects : The benzyloxy group acts as an electron-donating substituent, activating the aromatic ring for electrophilic substitution at the meta position. This can be quantified via Hammett σ values (e.g., σₚ = -0.32 for OCH₂Ph) .
  • Steric Hindrance : In Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the ortho-methyl group may hinder access to the boron reagent, requiring bulky ligands like SPhos (see for boronic acid analogs) .
  • Deprotection Studies : Hydrogenolysis (H₂/Pd-C) or TFA cleavage of the benzyloxy group can be monitored by TLC (disappearance of benzyl protons) .

Q. What are the stability challenges of this compound under acidic, basic, and oxidative conditions, and how can they be mitigated?

  • Methodological Answer :
  • Acidic Conditions : The benzyloxy group may hydrolyze in strong acids (e.g., HCl > 1 M). Mitigate by using buffered conditions (pH 4–6) .
  • Basic Conditions : The methyl ester (if present) may saponify. Use milder bases (e.g., NaHCO₃ instead of NaOH) .
  • Oxidative Stability : Assess via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Add antioxidants like BHT (0.01% w/w) if needed .

Q. How can computational modeling predict the reactivity of this compound in enzyme-binding studies?

  • Methodological Answer :
  • Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Parameterize fluorine’s electronegativity and benzyloxy’s hydrophobicity .
  • DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., carboxylic acid as a nucleophile) .
  • SAR Analysis : Compare with analogs like 4-fluoro-2-methylbenzoic acid () to quantify substituent effects on binding affinity .

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